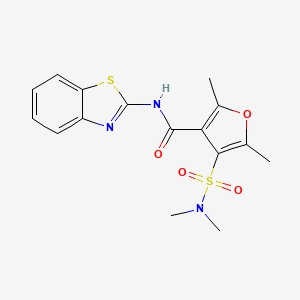

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a substituted furan ring. The furan moiety is further functionalized with a dimethylsulfamoyl group and methyl substituents at positions 2 and 3. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-9-13(14(10(2)23-9)25(21,22)19(3)4)15(20)18-16-17-11-7-5-6-8-12(11)24-16/h5-8H,1-4H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWDSWZDIYJLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-diketone. The final step involves the coupling of the benzothiazole and furan rings with the dimethylsulfamoyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol derivative.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical assays.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous benzothiazole- and sulfonamide-containing molecules. Below is a comparative analysis based on available evidence:

Structural Analogues

| Compound Name | Core Structure | Key Substituents/Modifications | Potential Indications |

|---|---|---|---|

| Target Compound | Benzothiazole + dimethylfuran-carboxamide | 4-(dimethylsulfamoyl), 2,5-dimethylfuran | Kinase inhibition? (Inferred) |

| AS601245 (1,3-Benzothiazol-2-yl derivative) | Benzothiazole + pyrimidine | 2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl | JNK inhibition (explicit) |

| Example 1 (Patent compound) | Benzothiazole + tetrahydroquinoline-thiazole | 1,2,3,4-tetrahydroquinoline, thiazole-carboxylic acid | Undisclosed (patent) |

| CEP-1347 (Indolocarbazole derivative) | Indolocarbazole + ester groups | Bis(ethylthio)methyl, hydroxy, methyl ester | Neuroprotection, apoptosis |

| SU3327 (Thiadiazole-thiazole hybrid) | Thiadiazole + thiazole | 5-nitro-2-thiazolylthio, thiadiazol-2-amine | Kinase modulation (JNK/PI3K) |

Functional Group Analysis

- Benzothiazole Core: The target compound shares the benzothiazole motif with AS601245 and Example 1. AS601245 is a known c-Jun N-terminal kinase (JNK) inhibitor, suggesting that the benzothiazole group may confer kinase-binding affinity .

- Sulfonamide Group : The dimethylsulfamoyl group at position 4 of the furan ring is distinctive. Sulfonamides are common in antimicrobial and diuretic agents, but in this context, it may enhance solubility or modulate steric interactions with target proteins.

- Methyl Substituents : The 2,5-dimethylfuran moiety introduces steric hindrance, which could influence binding kinetics compared to analogues like Example 1, which lacks alkyl groups on its thiazole ring .

Pharmacological Implications

The dimethylsulfamoyl group may enhance metabolic stability compared to CEP-1347’s ester functionalities, which are prone to hydrolysis. Patent data () indicate that benzothiazole derivatives are frequently tested in assays for inflammatory or proliferative diseases, though specific efficacy metrics (e.g., IC50 values) remain undisclosed .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities including antimicrobial and anticancer properties.

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzothiazole Ring : This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and a halogenated compound.

- Synthesis of the Furan Ring : The furan component is synthesized from suitable precursors such as 1,4-diketones.

- Coupling Reaction : The final step involves the coupling of the benzothiazole and furan rings with the dimethylsulfamoyl group using strong bases and solvents under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, its antibacterial activity is linked to the inhibition of bacterial cell wall synthesis, while anti-inflammatory effects are thought to arise from the inhibition of cyclooxygenase enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to standard antibiotics .

Table 1: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 μg/ml | |

| Escherichia coli | 4 μg/ml | |

| Pseudomonas aeruginosa | 8 μg/ml |

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by influencing cell survival pathways .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay | Reference |

|---|---|---|---|

| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 | |

| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 | |

| NCI-H358 | 6.30 ± 0.25 | Not reported |

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated strong activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibacterial agent .

- Antitumor Activity Evaluation : Another study focused on the compound's ability to inhibit tumor growth in lung cancer cell lines using both 2D and 3D culture methods. Results showed that it effectively reduced cell proliferation in a dose-dependent manner, highlighting its promise as an anticancer therapeutic .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole-2-amine derivative with a substituted furan-3-carboxylic acid chloride. Key steps include:

- Reagent Selection : Use N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in N,N-dimethylformamide (DMF) to activate the carboxylic acid moiety .

- Solvent Optimization : Conduct reactions under reflux in ethanol or acetonitrile (60–80°C) for 1–3 hours to achieve moderate yields (37–70%) .

- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate pure products .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Record and NMR spectra in DMSO-d6 at 400 MHz to confirm substituent positions and detect impurities. Key signals include aromatic protons (δ 7.2–8.5 ppm) and dimethylsulfamoyl groups (δ 2.8–3.1 ppm) .

- HPLC-MS : Validate purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients and electrospray ionization (ESI-MS) for molecular ion confirmation .

Advanced: How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol/DMF mixtures. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks to resolve ambiguities in substituent orientation .

- Validation Tools : Cross-reference ORTEP-III-generated thermal ellipsoid plots with DFT-optimized geometries to identify torsional angle mismatches (>5° indicates model errors) .

Advanced: What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer:

- Catalytic Optimization : Replace traditional carbodiimide coupling with Uronium hexafluorophosphate (HATU) in dimethylacetamide (DMA) to enhance reactivity with sterically hindered amines .

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 minutes at 100°C) while maintaining yields >60% .

- Byproduct Analysis : Use LC-MS to detect hydrolysis byproducts (e.g., free carboxylic acid) and adjust pH to stabilize intermediates .

Basic: What protocols are used to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity via microdilution broth assays (MIC values against S. aureus and E. coli) or antitumor activity using MTT assays on cancer cell lines (e.g., MCF-7) .

- Dose-Response Curves : Test concentrations from 1 μM to 100 μM, with IC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How can researchers analyze the electronic effects of the dimethylsulfamoyl group on bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs replacing dimethylsulfamoyl with sulfonamide or methylsulfonyl groups. Compare logP values (via HPLC) and electrostatic potential maps (DFT calculations) to correlate lipophilicity/charge distribution with activity .

- Competitive Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity changes toward target enzymes (e.g., kinases) .

Advanced: What computational approaches predict metabolic stability of this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4). Prioritize metabolites based on binding energies (< -6 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess solvent accessibility of labile groups (e.g., furan ring) .

Basic: How should researchers handle conflicting solubility data across different solvent systems?

Methodological Answer:

- Solubility Profiling : Use a shake-flask method with UV-Vis quantification at λ~270 nm. Test solvents like DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C .

- Co-solvent Systems : For poor aqueous solubility (<1 mg/mL), employ hydrotropic agents (e.g., 10% PEG-400) or cyclodextrin inclusion complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.